

# Application Note: Utilizing RNA-Sequencing to Elucidate Off-Target Effects of Branaplam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Branaplam (LMI070/NVS-SM1) is a small molecule that modulates the splicing of the Survival Motor Neuron 2 (SMN2) gene, and was initially developed for the treatment of Spinal Muscular Atrophy (SMA).[1][2][3] While it effectively increases the production of functional SMN protein, its development was halted due to safety concerns, including peripheral neuropathy, highlighting the critical need to understand its off-target effects.[2][4] This application note provides a detailed protocol for utilizing RNA-sequencing (RNA-seq) to identify and characterize the transcriptome-wide off-target effects of branaplam. The described workflow will enable researchers to generate robust data on differential gene expression and alternative splicing events, providing valuable insights for the development of safer splicing modulators.

## Introduction

**Branaplam** is an orally available pyridazine derivative that modulates the splicing of SMN2 premRNA, promoting the inclusion of exon 7 and thus increasing the levels of full-length, functional SMN protein.[5] This mechanism of action showed promise for treating SMA, a devastating neuromuscular disorder caused by insufficient SMN protein.[3][6]

Interestingly, **branaplam** was also found to reduce the levels of mutant huntingtin protein, leading to its investigation as a potential therapeutic for Huntington's disease.[4][7] However, clinical trials for Huntington's disease were discontinued due to safety concerns, specifically the



emergence of peripheral neuropathy.[2][8] This underscores the importance of a thorough understanding of **branaplam**'s off-target effects at the molecular level.

RNA-sequencing is a powerful, unbiased method for comprehensively analyzing the transcriptome. It allows for the identification of changes in gene expression and the detection of aberrant splicing events induced by a small molecule.[9] Studies have already indicated that **branaplam** and similar splicing modulators can cause widespread, dose-dependent alterations in the transcriptome.[10] This application note provides a detailed methodology for a comprehensive RNA-seg study to identify these off-target effects.

# Signaling Pathway and Experimental Rationale

**Branaplam**'s primary mechanism of action involves binding to the U1 snRNP/SMN2 pre-mRNA complex, which stabilizes the interaction and promotes the inclusion of exon 7 during splicing. [3][11] However, its interaction with the general splicing machinery can lead to unintended consequences on the splicing of other genes, resulting in off-target effects. The experimental workflow is designed to compare the transcriptomes of cells treated with **branaplam** to vehicle-treated control cells to identify these changes.

On-Target Pathway of Branaplam



Click to download full resolution via product page

**Figure 1:** On-Target Pathway of **Branaplam**.



# **Experimental Protocols**

This section provides a detailed protocol for an RNA-seq experiment to identify off-target effects of **branaplam**.

#### **Cell Culture and Treatment**

- Cell Line Selection: Choose a human cell line relevant to the potential off-target effects. For neurotoxicity, a neuronal cell line such as SH-SY5Y or induced pluripotent stem cell (iPSC)derived neurons is recommended. Fibroblasts from SMA patients have also been used in previous studies.[10][12]
- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Branaplam Treatment:
  - Prepare a stock solution of **branaplam** in DMSO.
  - Treat cells with a range of branaplam concentrations (e.g., 2 nM to 1000 nM) and a vehicle control (DMSO).[13] A dose-response is crucial to identify concentrationdependent off-target effects.
  - Include at least three biological replicates for each condition.
  - Incubate cells for a predetermined time (e.g., 24 hours).

#### **RNA Extraction**

- Cell Lysis: Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
- RNA Isolation: Isolate total RNA using a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol precipitation.
- DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.



 Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

## **RNA-Sequencing Library Preparation and Sequencing**

- Poly(A) Selection or Ribosomal RNA Depletion:
  - For analyzing protein-coding genes, enrich for mRNA using oligo(dT) magnetic beads (poly(A) selection).
  - For a more comprehensive view of the transcriptome, including non-coding RNAs, deplete ribosomal RNA (rRNA).
- RNA Fragmentation: Fragment the enriched RNA to a suitable size for sequencing.
- cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
- End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
- PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
- Library Quality Control: Assess the size distribution and concentration of the final library using a bioanalyzer and qPCR.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of at least 100 bp. Aim for a sequencing depth of at least 30 million reads per sample.





Click to download full resolution via product page

Figure 2: RNA-Sequencing Experimental and Analysis Workflow.



# **Bioinformatics and Data Analysis**

A robust bioinformatics pipeline is essential for analyzing the large datasets generated by RNAseq.

## **Raw Read Processing and Alignment**

- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
- Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

# **Quantification and Differential Expression Analysis**

- Gene-level Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression: Identify genes that are significantly up- or down-regulated upon **branaplam** treatment using packages like DESeq2 or edgeR in R.

#### **Differential Splicing Analysis**

- Splicing Event Identification: Analyze the alignment files to identify and quantify alternative splicing events, such as exon skipping, exon inclusion, and intron retention. Tools like rMATS or MAJIQ are suitable for this purpose.
- Differential Splicing: Compare the splicing patterns between **branaplam**-treated and control samples to identify significant changes in splicing.

# Pathway and Gene Ontology (GO) Enrichment Analysis

Functional Annotation: Perform pathway and GO enrichment analysis on the lists of
differentially expressed genes and genes with significant splicing changes to identify
biological pathways and processes affected by branaplam. Tools such as GSEA, DAVID, or
Metascape can be used for this analysis.



# **Data Presentation**

The quantitative results from the RNA-seq analysis should be presented in a clear and concise manner.

Table 1: Top Differentially Expressed Genes Following Branaplam Treatment

| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
|-------------|-------------------|---------|------------------|
| GENE_A      | 2.5               | 1.2e-8  | 3.4e-7           |
| GENE_B      | -1.8              | 5.6e-7  | 9.1e-6           |
| GENE_C      | 3.1               | 8.9e-10 | 1.5e-8           |
|             |                   |         |                  |

Table 2: Significant Alternative Splicing Events Induced by Branaplam

| Gene Symbol | Splicing Event<br>Type | Change in<br>Percent<br>Spliced In<br>(PSI) | p-value | Adjusted p-<br>value |
|-------------|------------------------|---------------------------------------------|---------|----------------------|
| GENE_X      | Skipped Exon           | -0.25                                       | 3.4e-6  | 7.8e-5               |
| GENE_Y      | Retained Intron        | 0.15                                        | 9.1e-5  | 1.2e-3               |
| GENE_Z      | Included Exon          | 0.30                                        | 2.5e-7  | 5.6e-6               |
|             |                        |                                             |         |                      |

Table 3: Enriched Pathways and Gene Ontology Terms for Off-Target Genes



| Pathway/GO Term | Number of Genes | p-value | Adjusted p-value |
|-----------------|-----------------|---------|------------------|
| Axon guidance   | 15              | 1.8e-5  | 4.5e-4           |
| Cell cycle      | 22              | 3.2e-7  | 6.1e-6           |
| RNA metabolism  | 18              | 5.6e-6  | 9.8e-5           |
|                 |                 |         |                  |

## Conclusion

The protocols outlined in this application note provide a comprehensive framework for using RNA-sequencing to identify and characterize the off-target effects of **branaplam**. By employing a rigorous experimental design and a robust bioinformatics pipeline, researchers can generate high-quality data on changes in gene expression and alternative splicing. This information is crucial for understanding the molecular mechanisms underlying the observed toxicity of **branaplam** and for guiding the development of safer and more specific splicing modulators for the treatment of genetic diseases. The insights gained from such studies will be invaluable for the broader field of RNA-targeted therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. smanewstoday.com [smanewstoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branaplam Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. hdsa.org [hdsa.org]



- 8. Branaplam Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. medicineinnovates.com [medicineinnovates.com]
- To cite this document: BenchChem. [Application Note: Utilizing RNA-Sequencing to Elucidate Off-Target Effects of Branaplam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560654#rna-sequencing-to-identify-branaplam-off-target-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com